Superoxide Anion Radical Scavenging: Pyrocatechol vs. Resorcinol and Hydroquinone
Pyrocatechol exhibits the highest superoxide anion radical (O₂⁻) scavenging activity among non-substituted dihydric phenols. In an electron spin resonance (ESR) spin-trapping study using the hypoxanthine-xanthine oxidase system, the scavenging potency order was established as pyrocatechol » hydroquinone » resorcinol [1]. This ordering directly correlates with the ortho-dihydroxy configuration's electron-donating capacity, making pyrocatechol the preferred choice for antioxidant applications requiring potent superoxide neutralization.
| Evidence Dimension | Superoxide Anion Radical (O₂⁻) Scavenging Activity |
|---|---|
| Target Compound Data | Pyrocatechol exhibits the highest activity among the three isomers |
| Comparator Or Baseline | Hydroquinone (moderate activity); Resorcinol (lowest activity) |
| Quantified Difference | Activity order: Pyrocatechol » Hydroquinone » Resorcinol |
| Conditions | Hypoxanthine-xanthine oxidase O₂⁻ generation system; ESR spin trapping with DMPO |
Why This Matters
Procurement decisions for antioxidant applications, especially those targeting superoxide-mediated damage, should prioritize pyrocatechol over hydroquinone or resorcinol for superior scavenging efficacy.
- [1] Scavenging Effects of Dihydric and Polyhydric Phenols on Superoxide Anion Radicals, Studied by Electron Spin Resonance Spectrometry. Chem. Pharm. Bull. 1992;40(2):304-307. View Source
